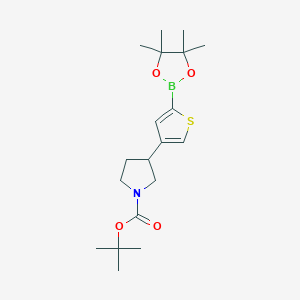
tert-Butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, a thiophene ring, and a dioxaborolane moiety
准备方法
The synthesis of tert-Butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrrolidine intermediate.
Incorporation of the Dioxaborolane Moiety: The dioxaborolane group can be introduced through a reaction with pinacol borane and an appropriate halogenated thiophene intermediate.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
化学反应分析
tert-Butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding reduced derivatives.
Substitution: The dioxaborolane moiety can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds with various aryl or vinyl halides.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong oxidizing agents for oxidation reactions, and hydride donors for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
tert-Butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicinal Chemistry: It can serve as an intermediate in the synthesis of pharmaceutical compounds, potentially leading to the development of new drugs with therapeutic properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic, optical, or mechanical properties.
Biological Research: It can be used in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.
作用机制
The mechanism of action of tert-Butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)pyrrolidine-1-carboxylate depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the dioxaborolane moiety, which can form new carbon-carbon bonds through cross-coupling reactions. In medicinal chemistry, the compound’s biological activity may be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups.
相似化合物的比较
Similar compounds to tert-Butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)pyrrolidine-1-carboxylate include:
tert-Butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-1-carboxylate: This compound has a pyridine ring instead of a thiophene ring, which may result in different reactivity and applications.
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound contains an indazole ring, which can impart different electronic properties and potential biological activities.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound features a pyrazole ring, which may offer unique reactivity and applications in medicinal chemistry.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
属性
分子式 |
C19H30BNO4S |
|---|---|
分子量 |
379.3 g/mol |
IUPAC 名称 |
tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H30BNO4S/c1-17(2,3)23-16(22)21-9-8-13(11-21)14-10-15(26-12-14)20-24-18(4,5)19(6,7)25-20/h10,12-13H,8-9,11H2,1-7H3 |
InChI 键 |
FFIVDIQMDNAWSG-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C3CCN(C3)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


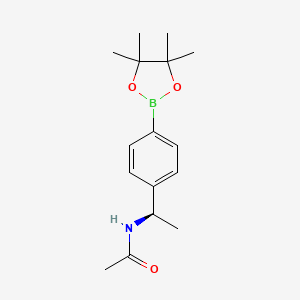
![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14085438.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14085440.png)
![2-(3-Ethoxypropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085445.png)
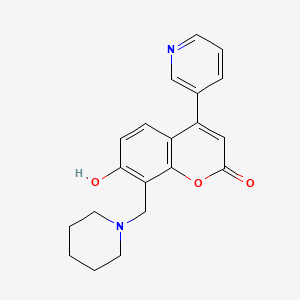
![1-(2,3-Dimethoxyphenyl)-2-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085456.png)
![Tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane](/img/structure/B14085464.png)
![1-(4-bromophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine](/img/structure/B14085473.png)
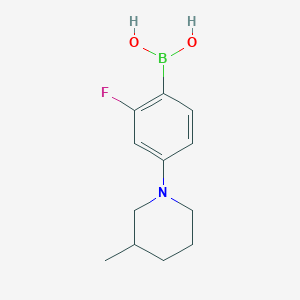
![Tert-butyl 3-[3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B14085481.png)
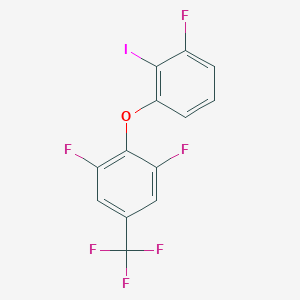

![4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085502.png)

